N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1), also known as 5'-acetamido-2'-hydroxyacetophenone, is a highly functionalized di-substituted acetanilide. While structurally related to the ubiquitous analgesic paracetamol, the presence of an ortho-acetyl group relative to the phenolic hydroxyl fundamentally shifts its utility from a bulk active pharmaceutical ingredient (API) to a specialized precursor. This ortho-hydroxy ketone motif provides a precise site for directed cyclizations, chelation, and condensation reactions. For industrial procurement and medicinal chemistry, it serves as a non-negotiable intermediate in the synthesis of the cardioselective beta-blocker rac-diacetolol and complex Class III antiarrhythmic spirochromanones, offering a pre-functionalized scaffold that bypasses hazardous, multi-step Friedel-Crafts acylations required when starting from simpler phenols.
Attempting to substitute N-(3-Acetyl-4-hydroxyphenyl)acetamide with its unacetylated analog, paracetamol, or other generic acetamidophenols will result in complete synthetic failure for targeted heterocycles. The synthesis of spirochromanones via the Kabbe condensation and the generation of chalcones via Claisen-Schmidt reactions strictly require the ortho-hydroxy ketone functionality. Paracetamol lacks this critical 3-acetyl group, rendering it inert under these specific condensation conditions. Furthermore, while paracetamol can theoretically be converted to this compound via a Fries rearrangement, doing so in-house requires harsh Lewis acids (e.g., anhydrous aluminum chloride), high temperatures (130°C), and generates hazardous waste [1]. Procuring the exact, pre-functionalized compound ensures immediate processability and eliminates the severe yield penalties and regulatory burdens of conducting high-temperature Fries rearrangements in a GMP or scale-up environment.
The synthesis of complex spiro[benzopyran-piperidine] scaffolds, which are potent Class III antiarrhythmics, relies on the Kabbe condensation. N-(3-Acetyl-4-hydroxyphenyl)acetamide serves as the exact starting material, reacting with piperidine-4-one derivatives under pyrrolidine catalysis to directly yield the spirocyclic core. In contrast, baseline paracetamol completely fails to undergo this reaction due to the absence of the requisite methyl ketone group[1].
| Evidence Dimension | Yield of spirochromanone core via Kabbe condensation |
| Target Compound Data | 25-30% direct yield of complex spiro[benzopyran-2,4'-piperidine] scaffolds |
| Comparator Or Baseline | Paracetamol (0% yield) |
| Quantified Difference | Absolute enablement of spirocyclization (target) vs. complete reaction failure (comparator) |
| Conditions | Reflux with piperidine-4-one and pyrrolidine in methanol for 20-24 hours |
Procuring this specific compound is the only viable route to access these spirocyclic antiarrhythmic drug scaffolds without designing an entirely new, multi-step synthetic pathway.
When synthesizing the beta-blocker metabolite diacetolol, starting from paracetamol requires an initial O-acetylation followed by a Fries rearrangement using stoichiometric amounts of anhydrous aluminum chloride at 130°C. This harsh process is energy-intensive and generates significant aluminum waste. Procuring N-(3-Acetyl-4-hydroxyphenyl)acetamide bypasses these two steps entirely, providing the exact ortho-hydroxy ketone intermediate required for immediate side-chain alkylation[1].
| Evidence Dimension | Synthetic steps and hazardous reagents required to reach the diacetolol intermediate |
| Target Compound Data | 0 steps; ready for direct alkylation |
| Comparator Or Baseline | Paracetamol (Requires 2 steps + AlCl3 at 130°C) |
| Quantified Difference | Elimination of 2 synthetic steps and 100% reduction in aluminum chloride waste generation |
| Conditions | API scale-up manufacturing of rac-diacetolol |
Buying the pre-functionalized intermediate streamlines API production, improves overall safety, and reduces the environmental and regulatory burden of heavy metal waste.
In medicinal chemistry programs targeting antimicrobial agents, the generation of 2'-hydroxy chalcones is a critical first step. N-(3-Acetyl-4-hydroxyphenyl)acetamide efficiently undergoes Claisen-Schmidt condensation with various aryl aldehydes in the presence of alkali, yielding the desired chalcones in high quantities. These chalcones can be further cyclized into 1,4-benzothiazines. A generic analog like 4-acetamidophenol cannot participate in this chemistry [1].
| Evidence Dimension | Claisen-Schmidt condensation yield |
| Target Compound Data | 70-90% yield of 5'-acetamido-2'-hydroxy chalcones |
| Comparator Or Baseline | 4-Acetamidophenol (0% yield) |
| Quantified Difference | Enables high-yield chalcone library generation vs. complete structural incompatibility |
| Conditions | Reaction with aryl aldehydes in ethanol and aqueous KOH at room temperature for 24 hours |
This compound unlocks immediate access to diverse chalcone and benzothiazine libraries for drug discovery, which is structurally impossible with standard paracetamol.
Directly utilized as the core building block for the synthesis of rac-diacetolol, the active metabolite of acebutolol. Procuring this compound allows manufacturers to bypass the harsh Fries rearrangement of paracetamol, streamlining the production of this cardiovascular drug.
Serves as the essential starting material for the Kabbe condensation with piperidine-4-ones. This enables the rapid, one-pot synthesis of spiro[benzopyran-2,4'-piperidine] derivatives, which are critical in cardiovascular drug discovery programs[1].
The ortho-hydroxy ketone motif allows for efficient Claisen-Schmidt condensations with aryl aldehydes. This makes the compound an ideal procurement choice for medicinal chemistry labs building libraries of 5'-acetamido-2'-hydroxy chalcones and 1,4-benzothiazines for antimicrobial and antioxidant screening [2].
Irritant